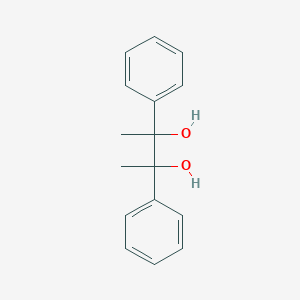
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is a compound with significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a butenoic acid backbone with a sulfamoylphenyl group attached, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride. This reaction proceeds under controlled conditions to yield the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry
In chemistry, (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its sulfamoyl group can mimic certain biological functionalities, making it useful in studying enzyme interactions and protein binding.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development and medicinal chemistry .
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its reactivity and stability make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism of action of (Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The butenoic acid backbone allows for further chemical modifications, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Crotonic acid: Similar in structure but lacks the sulfamoylphenyl group.
Isocrotonic acid: Another isomer of butenoic acid with different spatial arrangement.
3-Butenoic acid: Similar backbone but different functional groups.
Uniqueness
(Z)-4-oxo-4-((4-sulfamoylphenyl)amino)but-2-enoic acid is unique due to the presence of the sulfamoylphenyl group, which imparts distinct chemical and biological properties. This makes it more versatile and valuable in various applications compared to its simpler counterparts .
属性
CAS 编号 |
1886-79-9 |
|---|---|
分子式 |
C10H10N2O5S |
分子量 |
270.26 g/mol |
IUPAC 名称 |
(E)-4-oxo-4-(4-sulfamoylanilino)but-2-enoic acid |
InChI |
InChI=1S/C10H10N2O5S/c11-18(16,17)8-3-1-7(2-4-8)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15)(H2,11,16,17)/b6-5+ |
InChI 键 |
XPUWNQCCZQOGTI-AATRIKPKSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |
手性 SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)S(=O)(=O)N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)S(=O)(=O)N |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)






